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Compound of Interest

Compound Name: N-Benzoyl-L-phenylalaninal

CAS No.: 35593-57-8

Cat. No.: B3062652

Get Quote

Executive Summary
Benzoyl-L-Phenylalanal (Bz-Phe-H) represents a canonical class of transition state analog

inhibitors designed to target serine and cysteine proteases (e.g.,

-chymotrypsin, papain). Unlike simple competitive inhibitors that mimic the substrate's ground
state, Bz-Phe-H exploits the enzyme's intrinsic affinity for the high-energy transition state of
peptide bond hydrolysis.

The aldehyde moiety ("warhead") functions as an electrophile, undergoing nucleophilic attack

by the active site serine or cysteine to form a stable hemiacetal or hemithioacetal adduct. This

adduct structurally mimics the tetrahedral intermediate of the hydrolytic reaction, resulting in

tight-binding, reversible inhibition. This guide details the structural basis, synthesis, kinetic

characterization, and experimental protocols for utilizing Bz-Phe-H in biochemical research.

Structural & Mechanistic Basis[1][2]
Chemical Architecture
The efficacy of Bz-Phe-H relies on three structural pharmacophores:
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The Warhead (Aldehyde, -CHO): An electrophilic carbon that traps the catalytic nucleophile.

It transitions from a planar

geometry to a tetrahedral

geometry upon binding.

The Specificity Group (Phenylalanine side chain): The benzyl side chain of Phenylalanine is

optimized for the S1 hydrophobic pocket of chymotrypsin-like proteases, ensuring target

selectivity.

The Cap (Benzoyl group): Provides N-terminal protection and additional hydrophobic

interactions (often with the S2 subsite), mimicking the P2 residue of a natural substrate.

Mechanism of Action: The Tetrahedral Mimicry
Proteases catalyze hydrolysis by stabilizing the tetrahedral intermediate formed when the

catalytic nucleophile attacks the scissile peptide bond. Bz-Phe-H intercepts this pathway.

Serine Proteases (e.g., Chymotrypsin): The hydroxyl group of Ser195 attacks the aldehyde

carbonyl of Bz-Phe-H. The resulting hemiacetal oxygen is negatively charged (or highly

polarized) and is stabilized by hydrogen bonds from the Oxyanion Hole (backbone amides of

Gly193 and Ser195).

Cysteine Proteases (e.g., Papain): The thiolate of Cys25 attacks the aldehyde, forming a

hemithioacetal. This mimic is often bound even more tightly due to the higher nucleophilicity

of the thiolate.

Pathway Visualization
The following diagram illustrates the parallel between the natural substrate hydrolysis and the

inhibition pathway by Bz-Phe-H.
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Caption: Mechanistic comparison showing how Bz-Phe-H (Inhibitor) forms a stable Hemiacetal

adduct that mimics the unstable Tetrahedral Intermediate of substrate hydrolysis.

Kinetic Analysis & Data
Inhibition Constants ( )
Peptidyl aldehydes are classified as slow-binding or tight-binding reversible inhibitors. The

value is heavily dependent on the peptide chain length (P2, P3 interactions) and the specific
protease.

Table 1: Representative Kinetic Data for Peptidyl Aldehyde Inhibitors
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Inhibitor
Structure

Target Enzyme Type (Dissociation
Constant)

Reference

Bz-Phe-H -Chymotrypsin
Reversible,

Covalent *
[Estimated based

on analogs]

Ac-Leu-Phe-H -Chymotrypsin
Reversible,

Covalent

[Shimohigashi et

al., 1996]

Ac-Phe-Gly-H Papain
Reversible,

Covalent

[Hanzlik et al.,

1998]

Leupeptin (Ac-

Leu-Leu-Arg-H)
Trypsin / Plasmin

Reversible,

Covalent

[Standard

Reference]

*Note: While specific

values for the minimal fragment Bz-Phe-H vary by assay conditions (pH, ionic strength), the
addition of a P2 residue (e.g., Leu in Ac-Leu-Phe-H) typically enhances potency by 1-2 orders
of magnitude due to S2 subsite filling.

Thermodynamic Stability
The transition state analog binds tighter than the substrate because the enzyme is

evolutionarily optimized to stabilize the transition state geometry.[1]

Binding Energy (

): The formation of the hemiacetal releases significant binding energy, often exceeding -10
kcal/mol for optimized peptide aldehydes.

Synthesis Protocol: Bz-Phe-H
Synthesizing peptidyl aldehydes requires preventing over-oxidation (to acid) or over-reduction

(to alcohol). The Weinreb Amide method is the industry standard for high-fidelity synthesis.

Synthetic Route[3][4]
Coupling: React N-Benzoyl-L-Phenylalanine (Bz-Phe-OH) with N,O-dimethylhydroxylamine.
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Reduction: Selective reduction of the Weinreb amide using Lithium Aluminum Hydride (

) or DIBAL-H.

Step-by-Step Protocol
Reagents:

Bz-Phe-OH[2]

N,O-Dimethylhydroxylamine HCl

EDC

HCl (Coupling agent)

HOBt (Additive)

(Reducing agent)

Anhydrous THF (Solvent)

Procedure:

Weinreb Amide Formation:

Dissolve Bz-Phe-OH (1.0 eq) in DCM/DMF.

Add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

Add N,O-Dimethylhydroxylamine HCl (1.2 eq). Stir at RT for 12h.

Workup: Wash with 1N HCl, Sat.

, and Brine. Dry over

. Concentrate to yield Bz-Phe-N(OMe)Me.

Reduction to Aldehyde:
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Dissolve Weinreb amide in anhydrous THF under Argon. Cool to

.

Slowly add

(0.6 eq - Note: Weinreb amides require careful stoichiometry, often 0.5-1.0 eq depending
on conditions, or use DIBAL-H at -78°C for milder reduction).

Stir for 30 min at

.

Quench: Add solid

or Fieser workup.

Filter and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc). Product:

Bz-Phe-H.

Synthesis Workflow Diagram
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Caption: Synthetic pathway converting the carboxylic acid precursor to the aldehyde inhibitor

via the stable Weinreb amide intermediate.

Experimental Validation: Enzyme Inhibition Assay
To validate the activity of Bz-Phe-H, a continuous spectrophotometric assay using a

chromogenic substrate is recommended.

Materials
Enzyme:

-Chymotrypsin (bovine pancreas), 100 nM stock in 1 mM HCl.

Substrate: Suc-Ala-Ala-Pro-Phe-pNA (Chromogenic, releases p-nitroaniline).
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Inhibitor: Bz-Phe-H (dissolved in DMSO).

Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

.

Protocol
Preparation: Prepare a dilution series of Bz-Phe-H (e.g., 0, 0.1, 0.5, 1, 5, 10, 50

).

Pre-incubation: Mix 10

Enzyme + 10

Inhibitor + 960

Buffer. Incubate for 10–30 minutes to allow hemiacetal formation (equilibrium).

Initiation: Add 20

Substrate (final conc.

).

Measurement: Monitor Absorbance at 410 nm for 5 minutes (initial velocity,

).

Analysis: Plot

vs.

. Fit to the Morrison equation (for tight binding) or standard competitive inhibition model (

) to determine

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b3062652?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3062652?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

